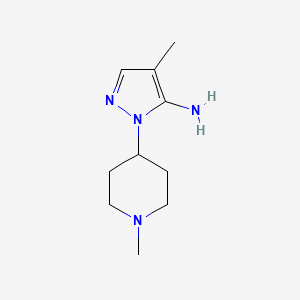
4-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine (4-MMPP) is a heterocyclic compound that is used in a variety of scientific research applications. 4-MMPP is a basic building block for the synthesis of a variety of other compounds, and has been used in the study of biological processes, including the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediates
- Three-Step Synthesis of Crizotinib Intermediate: A robust three-step synthesis process has been developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in Crizotinib synthesis. This process has successfully delivered multi-kilogram quantities, indicating its scalability and importance in pharmaceutical manufacturing (Fussell et al., 2012).
Biological Activities and Applications
- Antioxidant, Antitumor, and Antimicrobial Activities: New pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. Compounds have shown promising results against liver and breast cell lines, as well as Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications (El‐Borai et al., 2013).
Chemical Behavior and Compound Synthesis
- Utility of Chloroacetonitrile: Novel pyrazole and thiazole derivatives have been synthesized using chloroacetonitrile, demonstrating the chemical versatility and synthetic utility of such compounds in constructing complex molecular architectures (Khalil et al., 2017).
Optical Properties and Material Science Applications
- Optical Properties of Trisheterocyclic Systems: A study on 2,2':6',2"-terpyridine and related derivatives with electron donating amino groups has revealed structure-dependent and environment-responsive optical properties, suggesting applications in material science and photonic devices (Palion-Gazda et al., 2019).
Antimicrobial and Antituberculosis Activity
- Antibacterial and Antituberculosis Screening: Novel fused pyran derivatives have been synthesized and screened for their in vitro antibacterial activity against pathogenic strains of bacteria and fungi, and antituberculosis activity, demonstrating the potential for developing new antimicrobial agents (Kalaria et al., 2014).
Antipsychotic Molecule Development
- Synthesis of Potential Antipsychotic Molecules: New compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit, and bearing the 1-piperidinyl group, have been synthesized as potential antipsychotic molecules (Pinna et al., 2013).
Eigenschaften
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-7-12-14(10(8)11)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHLPMDSDKGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCN(CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)

![N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2770195.png)
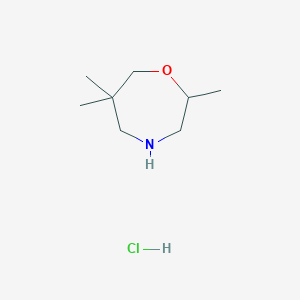
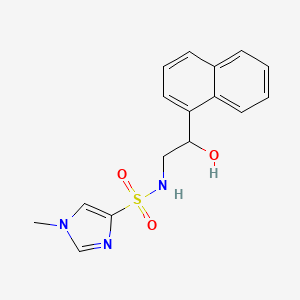
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
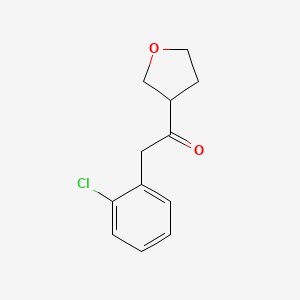
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)
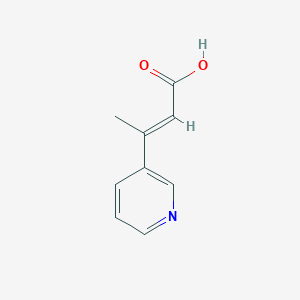
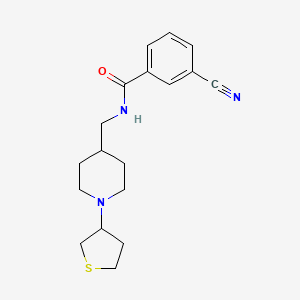

![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)